4-Ethyl-3-fluoro-1,1'-biphenyl
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Overview
Description
4-Ethyl-3-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H13F. It consists of two benzene rings connected by a single bond, with an ethyl group attached to one ring and a fluorine atom attached to the other. This compound is part of the biphenyl family, which is known for its various applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-3-fluoro-1,1’-biphenyl can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-3-fluoro-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Reactions such as nitration, sulfonation, and halogenation.
Oxidation: Conversion to corresponding biphenyl ketones or carboxylic acids.
Reduction: Hydrogenation of the aromatic rings under specific conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Nitration: 4-Ethyl-3-fluoro-2-nitrobiphenyl
Sulfonation: 4-Ethyl-3-fluoro-1,1’-biphenyl-2-sulfonic acid
Halogenation: 4-Ethyl-3-fluoro-2-bromobiphenyl
Oxidation: 4-Ethyl-3-fluorobiphenyl-2-carboxylic acid
Reduction: 4-Ethyl-3-fluorocyclohexylbenzene
Scientific Research Applications
4-Ethyl-3-fluoro-1,1’-biphenyl has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Ethyl-3-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . For example, biphenyl derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and dihydroorotate dehydrogenase (DHODH), leading to anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-ethyl-3-fluoro-1,1’-biphenyl: Similar structure with a bromine atom instead of a fluorine atom.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Contains an indole moiety and is used in medicinal chemistry.
Uniqueness
4-Ethyl-3-fluoro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92814-30-7 |
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Molecular Formula |
C14H13F |
Molecular Weight |
200.25 g/mol |
IUPAC Name |
1-ethyl-2-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C14H13F/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
QAASKLNYNKWHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
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